molecular formula C9H10BrNO B1365193 N-(3-Bromo-4-methylphenyl)acetamide CAS No. 40371-61-7

N-(3-Bromo-4-methylphenyl)acetamide

Cat. No. B1365193
CAS RN: 40371-61-7
M. Wt: 228.09 g/mol
InChI Key: KEVGOMKRAFQTBF-UHFFFAOYSA-N
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Description

N-(3-Bromo-4-methylphenyl)acetamide is a compound with the molecular formula C9H10BrNO and a molecular weight of 228.09 . It is a white to yellow solid .


Molecular Structure Analysis

The InChI code for N-(3-Bromo-4-methylphenyl)acetamide is 1S/C9H10BrNO/c1-6-3-4-8(5-9(6)10)11-7(2)12/h3-5H,1-2H3,(H,11,12) . This indicates that the compound contains a bromo group attached to the third carbon of a methylphenyl group, and an acetamide group attached to the nitrogen.


Physical And Chemical Properties Analysis

N-(3-Bromo-4-methylphenyl)acetamide is a white to yellow solid . It has a melting point of 111-114 degrees Celsius . The compound is stable at room temperature .

Scientific Research Applications

Molecular Conformations and Supramolecular Assembly

N-(3-Bromo-4-methylphenyl)acetamide is studied in the context of molecular conformations and supramolecular assembly. This compound, among others, has been analyzed for its structure and hydrogen bonding interactions, contributing to the understanding of molecular behavior in crystalline forms. The study of these compounds aids in the broader understanding of molecular interactions and conformations in various chemical contexts (Nayak et al., 2014).

Synthesis and Application in Organic Chemistry

This compound has been utilized in organic synthesis processes. For instance, its derivative has been used in the synthesis of 2,6-Dimethyl-3-aryl-4(1H)-quinolones, demonstrating its versatility in chemical reactions under microwave irradiation. This indicates its potential application in various organic synthesis pathways, highlighting its importance in medicinal chemistry and material science (Liu Chang-chu, 2014).

Antimicrobial and Pharmacological Research

Research involving N-(3-Bromo-4-methylphenyl)acetamide derivatives has explored their potential in antimicrobial applications. The synthesis and evaluation of compounds related to this chemical have shown promising results in combating bacterial and fungal infections. This area of research is vital for the development of new antimicrobial agents (Fuloria et al., 2014).

Structural and Conformational Studies

Investigations into the structural and conformational aspects of N-(3-Bromo-4-methylphenyl)acetamide derivatives provide insights into their chemical behavior and properties. These studies are crucial for understanding the fundamental aspects of chemical compounds, which can inform various applications in chemistry and material science (B. Gowda et al., 2007).

Catalytic and Synthetic Applications

N-(3-Bromo-4-methylphenyl)acetamide is also explored in the context of catalytic and synthetic applications. Research into compounds related to this chemical focuses on their potential use as catalysts in various chemical reactions, highlighting the compound's importance in facilitating efficient and sustainable chemical processes (Anindita Dewan et al., 2014).

Safety And Hazards

The compound is classified under the GHS07 hazard class . It may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation .

properties

IUPAC Name

N-(3-bromo-4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-6-3-4-8(5-9(6)10)11-7(2)12/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEVGOMKRAFQTBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10470937
Record name N-(3-Bromo-4-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Bromo-4-methylphenyl)acetamide

CAS RN

40371-61-7
Record name N-(3-Bromo-4-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-bromo-4-methylaniline (1.27 g, 6.82 mmol) in DCM (20 mL) at (0° C. is added acetic anhydride (0.676 mL, 7.16 mmol) dropwise. After 30 minutes, the mixture is partitioned between DCM and saturated sodium carbonate solution. The layer is separated and the aqueous layer is extracted with DCM. The combined organic extracts are washed with brine, dried over Na2SO4, filtered and concentrated to afford the title compound (1.55 g, 99%). The residue is used in the next step without further purification.
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
0.676 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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